molecular formula C15H10ClNS2 B1226037 2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine

2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine

Cat. No. B1226037
M. Wt: 303.8 g/mol
InChI Key: OVDSJRWWDQHNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(3-chlorophenyl)thio]-2-thiophenyl]pyridine is an aryl sulfide.

Scientific Research Applications

Insecticidal Activities

Pyridine derivatives, including compounds structurally related to 2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine, have demonstrated significant insecticidal properties. For instance, certain pyridine derivatives have shown to be effective against the cowpea aphid, Aphis craccivora Koch, with some exhibiting insecticidal activity about 4-fold that of conventional insecticides like acetamiprid (Bakhite et al., 2014).

Optical and Structural Characteristics

Studies on pyridine derivatives have also explored their optical and structural characteristics. For example, certain pyridine derivatives have been characterized for their thermal, structural, and optical properties, including the investigation of their diode characteristics and potential applications in optoelectronics (Zedan et al., 2020).

Antimicrobial and Anticancer Properties

The pyridine nucleus is a crucial component in various medicinal, agricultural, and industrial applications. Compounds with pyridine structures have been synthesized and evaluated for their antimicrobial and antifungal activities, with some demonstrating moderate activity at certain concentrations (Bhuva et al., 2015). Additionally, novel pyridine ring systems have been synthesized and tested for their anticancer activity, with certain compounds showing promising results against specific cancer cell lines (Elansary et al., 2012).

Molecular Docking and Enantiomeric Synthesis

Molecular docking studies have been conducted on pyridine derivatives, particularly focusing on potential thrombin inhibitors. For instance, enantiomerically pure pyrrolidine derivatives have been synthesized and studied for their potential antithrombin activity (Ayan et al., 2013).

properties

Product Name

2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine

Molecular Formula

C15H10ClNS2

Molecular Weight

303.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)sulfanylthiophen-2-yl]pyridine

InChI

InChI=1S/C15H10ClNS2/c16-11-4-3-5-12(10-11)18-15-8-7-14(19-15)13-6-1-2-9-17-13/h1-10H

InChI Key

OVDSJRWWDQHNEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)SC3=CC(=CC=C3)Cl

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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